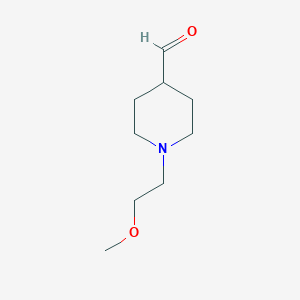

1-(2-甲氧基乙基)-哌啶-4-甲醛

描述

Synthesis Analysis

The synthesis of compounds related to 1-(2-Methoxy-ethyl)-piperidine-4-carbaldehyde involves multi-step reactions, starting from various precursors. For instance, the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, a compound with potential applications in determining the efficacy of GABA transporter substances, begins with ethyl (2-(4-hydroxyphenyl)bis(4-methoxyphenyl)methoxy)-ethyl)piperidine-3-carboxylate and [3 H]methyliodide. This is followed by hydrolysis to yield the desired product . Another related synthesis is that of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, which is synthesized from 1-methyl-1,2,3,6-tetrahydropyridine via the formation of cis-fused oxazolidinopiperidine .

Molecular Structure Analysis

The molecular structure of compounds in this category can be complex and is often confirmed using techniques such as MS and 1 HNMR. For example, the structure of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate in small molecule anticancer drugs, was confirmed using these methods . Similarly, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was elucidated, showing that it crystallizes in the monoclinic space group with specific lattice parameters and forms H-bonded dimers in the crystal lattice .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing these compounds can include acylation, nucleophilic substitution, and one-pot multicomponent reactions. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves acylation and two steps of nucleophilic substitution . The one-pot multicomponent reaction is exemplified in the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, which involves the reaction of salicylaldehyde, diethyl malonate, and piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of hydrogen bonding and C-H…π interactions in the crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate contributes to its stability . The electrochemical properties, such as oxidation potential, are also of interest, as seen in the study of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, where the electronic properties of the substituent at position 4 of the heterocycle were analyzed .

科学研究应用

抗癌中间体的合成

一个显著的应用是合成新的水溶性醛类化合物,作为重要的小分子抗癌药物的中间体。例如,类似于“1-(2-甲氧基乙基)-哌啶-4-甲醛”这样的化合物通过酰化和亲核取代的快速方法合成,产生了重要的中间体,用于进一步的药物开发 (Wang et al., 2017)。

心血管活性和电化学氧化

另一个研究领域涉及研究从类似哌啶化合物衍生的腈类化合物的心血管活性和电化学氧化。这些研究为了解杂环上取代基的电子性质及其对生物活性和氧化过程的影响提供了见解,这对于设计新的心血管药物并了解其作用机制至关重要 (Krauze et al., 2004)。

酶动力学分辨

与“1-(2-甲氧基乙基)-哌啶-4-甲醛”结构相关的化合物的酶动力学分辨为手性合成各种天然和合成化合物奠定了基础。这种应用展示了使用这类衍生物作为合成对映体化合物的宝贵起始材料的潜力,这对于开发具有靶向生物活性的药物至关重要 (Perdicchia et al., 2015)。

荧光化合物合成

此外,“1-(2-甲氧基乙基)-哌啶-4-甲醛”的衍生物已被用于合成基于香豆素的荧光化合物。这些化合物具有高荧光性,并被用于各种应用,包括生物成像和分子探针,展示了哌啶衍生物在材料科学中的多功能性 (Sanap & Samant, 2012)。

属性

IUPAC Name |

1-(2-methoxyethyl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOCNXUPXVNEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)piperidine-4-carbaldehyde | |

CAS RN |

342435-23-8 | |

| Record name | 1-(2-methoxyethyl)piperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2543819.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2543821.png)

![Ethyl 5-[(2-chloroacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543822.png)